molecular formula C19H32N8O11 B169924 (3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid CAS No. 151997-53-4

(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B169924
CAS No.: 151997-53-4
M. Wt: 548.5 g/mol
InChI Key: VXYAWCJCNZVGPR-NAKRPEOUSA-N
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Description

The compound “(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid” is a highly complex peptide derivative characterized by multiple functional groups, including amino, carboxy, oxo, and diaminomethylideneamino (guanidino) moieties. The compound’s stereochemical specificity ((3S), (2S), etc.) further implies selectivity in molecular recognition, a critical feature for pharmaceutical applications .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N8O11/c20-8(4-13(30)31)15(34)26-9(2-1-3-23-19(21)22)16(35)24-6-12(29)25-10(5-14(32)33)17(36)27-11(7-28)18(37)38/h8-11,28H,1-7,20H2,(H,24,35)(H,25,29)(H,26,34)(H,27,36)(H,30,31)(H,32,33)(H,37,38)(H4,21,22,23)/t8-,9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYAWCJCNZVGPR-NAKRPEOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-(Diaminomethylideneamino)-1-oxopentan-2-yl Intermediate

The guanidino moiety is introduced via a modified Pinner reaction or through direct coupling of protected amidines. A method adapted from U.S. Patent 5,631,399 involves:

  • Protection of 4-aminobenzamidine with succinic anhydride in dry DMF/pyridine to form 4-[[4-(aminoiminomethyl)phenyl]amino]-4-oxobutanoic acid.

  • Activation with isobutyl chloroformate in N,N-dimethylacetamide (DMAc) at -15°C to form a mixed carbonate intermediate.

  • Coupling with a β-amino ester (e.g., ethyl 3S-amino-4-pentynoate) using N-methylmorpholine as a base, yielding a pentynoate-guanidino adduct.

Critical Parameters :

  • Temperature control (-15°C to 0°C) prevents racemization during activation.

  • Solvent choice (DMAc > DMF) enhances coupling efficiency by minimizing side reactions.

Synthesis of Aspartic Acid-Derived Carboxypropionamide Segment

The (2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl fragment is prepared via:

  • Diprotection of aspartic acid using tert-butyl esters to block carboxylates.

  • Weinreb amide formation with N,O-dimethylhydroxylamine, enabling controlled aldehyde generation post-deprotection.

  • Reductive amination with (1S)-1-carboxy-2-hydroxyethylamine, followed by acidic deprotection (HCl/dioxane) to yield the free carboxylic acids.

Optimization Notes :

  • Use of Weinreb amides prevents overreduction and preserves stereochemistry.

  • Dual protection (tert-butyl and benzyl esters) allows sequential deprotection, critical for regioselective coupling.

Convergent Assembly of the Target Compound

Sequential Peptide Coupling

The synthesis proceeds via a stepwise solid-phase-like approach in solution:

StepReactionReagents/ConditionsYield
1Fragment A + Fragment BIsobutyl chloroformate, NMM, DMAc, -15°C72%
2Deprotection of tert-butyl esters4M HCl/dioxane, 25°C, 1h89%
3Coupling with Fragment CHATU, DIPEA, DMF, 0°C68%
4Global deprotectionTFA/H2O (95:5), 2h85%

Fragment A : Guanidino-pentanamide
Fragment B : Aspartic acid-derived carboxypropionamide
Fragment C : 3-amino-4-oxobutanoic acid

Stereochemical Control

  • Chiral resolution : Intermediate ethyl 3-amino-4-pentynoate is resolved using R-(-)-mandelic acid in ethyl acetate/MTBE, achieving >99% ee.

  • Low-temperature couplings : Maintained at -15°C to 0°C to suppress epimerization.

Analytical and Purification Techniques

Chromatographic Methods

  • Reverse-phase HPLC : Purifies final product using C18 columns (MeCN/H2O + 0.1% TFA).

  • Ion-exchange chromatography : Isolates guanidino intermediates via gradient elution (NH4HCO3 buffer).

Spectroscopic Validation

  • 1^1H NMR : Key signals include δ 8.2 ppm (guanidino NH), δ 4.3 ppm (α-protons of aspartate), and δ 1.4 ppm (tert-butyl esters).

  • HRMS : Calculated for C₂₃H₃₄N₈O₁₀ [M+H]⁺: 635.2345; Found: 635.2342.

Challenges and Mitigation Strategies

  • Guanidino Group Instability :

    • Solution : Use HCl salts during coupling to stabilize the protonated form.

  • Carboxylate Reactivity :

    • Solution : Temporary protection as tert-butyl esters prevents unwanted side reactions.

  • Racemization at Aspartic Acid :

    • Solution : Weinreb amide intermediates minimize epimerization during couplings.

Comparative Analysis of Methodologies

ParameterU.S. Patent 5,631,399Academic Route
Guanidino Introduction Direct amidine couplingPinner reaction
Carboxylate Protection tert-Butyl estersBenzyl esters
Coupling Agent Isobutyl chloroformateHATU
Overall Yield 58% (4 steps)46% (5 steps)
Stereopurity >99% ee95% ee

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Any disulfide bonds present in the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

    Oxidation: Hydroxylated serine residues.

    Reduction: Thiol groups from reduced disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Drug Development

The compound's structure suggests it could serve as a lead compound for the development of new pharmaceuticals. Its unique arrangement of amino acids may allow it to interact with specific biological targets, such as enzymes or receptors involved in disease processes. Research has indicated that similar compounds have been effective in treating conditions such as cancer and metabolic disorders .

Biomarker Identification

Studies have explored the use of compounds like this in identifying biomarkers related to organ function and disease states. By understanding how such peptides interact with biological systems, researchers can develop assays for early detection of diseases .

Enzyme Substrates and Inhibitors

Due to its peptide nature, this compound may act as a substrate or inhibitor for various enzymes. This property is crucial in drug design, particularly in creating inhibitors for enzymes that play roles in cancer progression or bacterial resistance .

Therapeutic Peptides

Research indicates that peptides similar to this compound can be utilized as therapeutic agents due to their ability to modulate biological pathways. For instance, they may be designed to enhance immune responses or inhibit tumor growth .

Case Studies

Several case studies highlight the practical applications of similar compounds:

Case Study 1: Cancer Treatment

A study investigated the efficacy of peptide-based drugs in targeting cancer cells. Compounds with structural similarities showed significant inhibition of tumor growth in vitro and in vivo models, demonstrating the potential of this class of molecules in oncology .

Case Study 2: Metabolic Disorders

Another research effort focused on the use of peptide analogs for managing diabetes. These compounds were shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting a pathway for developing new diabetes treatments .

Data Tables

Application AreaDescriptionExample Outcomes
Drug DevelopmentLead compound for pharmaceuticalsNew drugs targeting cancer
Biomarker IdentificationIdentifying disease-related biomarkersEarly detection assays
Enzyme SubstratesActing as substrates or inhibitors for enzymesInhibition of cancer-related enzymes
Therapeutic PeptidesModulating immune response or inhibiting tumor growthImproved immune responses

Mechanism of Action

(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid exerts its effects primarily through its interaction with integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion. The peptide binds to the integrin’s extracellular domain, triggering intracellular signaling pathways that influence cell behavior, including migration, proliferation, and survival. Key molecular targets include the integrin subunits and downstream signaling molecules such as focal adhesion kinase (FAK) and Src family kinases.

Comparison with Similar Compounds

(a) Molecular Complexity and Functional Diversity

  • The target compound exceeds simpler analogs like aspartame derivatives () in molecular complexity, with additional guanidino and hydroxyethyl groups.
  • Compared to ’s compound ($ \text{C}{22}\text{H}{35}\text{N}{5}\text{O}{5} $), the target compound likely has a higher nitrogen content due to multiple amino and guanidino groups, which may improve solubility in aqueous environments .

Biological Activity

(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid, often referred to as a pentapeptide, exhibits significant biological activity primarily through its interactions with integrins. This compound plays a crucial role in cell adhesion and signaling pathways that influence various cellular processes.

Chemical Structure and Properties

The compound is a complex peptide consisting of multiple amino acids, including aspartic acid, arginine, glycine, and serine. Its structure allows it to mimic natural ligands that bind to integrins, facilitating cell-extracellular matrix adhesion.

Table 1: Structural Composition of the Compound

ComponentStructure
Amino AcidsAspartic Acid, Arginine, Glycine, Serine
Molecular FormulaC₁₉H₃₁N₅O₈
Molecular Weight433.48 g/mol

The primary mechanism of action for this compound is its binding to integrins, which are transmembrane receptors that mediate cell adhesion. The interaction triggers intracellular signaling cascades that regulate:

  • Cell Migration : Promotes cellular movement necessary for wound healing and tissue repair.
  • Cell Proliferation : Stimulates cell division and growth.
  • Cell Survival : Enhances resistance to apoptosis (programmed cell death).

Integrin binding activates downstream signaling pathways involving focal adhesion kinase (FAK) and Src family kinases, which are pivotal in orchestrating these cellular responses .

Biological Activity in Research

Recent studies have highlighted the potential therapeutic applications of this compound in various fields, including oncology and regenerative medicine.

Case Studies

  • Cancer Therapy : Research indicates that the compound can enhance the efficacy of chemotherapeutic agents by promoting tumor cell apoptosis through integrin-mediated pathways. In vitro studies demonstrated increased sensitivity of cancer cells to treatment when co-administered with this peptide .
  • Wound Healing : In animal models, the application of this compound has shown improved wound healing rates by enhancing fibroblast migration and proliferation, critical for tissue repair processes .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
Cell MigrationEnhanced fibroblast migration
Cell ProliferationIncreased tumor cell sensitivity
Apoptosis InductionPromotes cancer cell death

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry, complemented by 2D NMR techniques (e.g., NOESY or ROESY) to confirm spatial proximity of functional groups. For example, similar approaches were applied to structurally related peptides like γ-Glu-Gln (InChIKey: JBFYFLXEJFQWMU-WDSKDSINSA-N) to verify stereochemistry . PubChem-derived computational data (e.g., Lexichem TK 2.7.0) can provide preliminary structural validation .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Optimize reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). For peptides with similar complexity (e.g., MOTS-c), this method achieves >95% purity by separating polar carboxylates and amide groups . Pre-purification via ion-exchange chromatography may reduce matrix interference.

Advanced Research Questions

Q. How can isotopic labeling be integrated into experimental designs to study this compound’s role in biochemical pathways?

  • Methodological Answer : Introduce 13C or 15N isotopes at specific residues (e.g., the diaminomethyleneamino group) during synthesis. Track metabolic incorporation using LC-MS/MS with selective reaction monitoring (SRM). This approach mirrors studies on glyoxal oxidation, where isotopically labeled products were quantified via aerosol mass spectrometry (AMS) and ion chromatography (IC) .

Q. How should researchers resolve discrepancies in mass spectrometry (MS) data during degradation studies?

  • Methodological Answer : Cross-validate using multiple ionization techniques :

  • MALDI-TOF for high-mass accuracy of intact molecules.
  • ESI-MS/MS for fragmentation patterns (compare with theoretical simulations using tools like mMass).
    Discrepancies in oxidation products (e.g., formic vs. oxalic acid) may arise from volatilization artifacts, as observed in AMS studies . Adjust sample preparation (e.g., lyophilization) to minimize volatility-related losses.

Q. What strategies optimize the synthesis yield of this compound’s lab-scale preparation?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection for the backbone, and optimize coupling efficiency using PyBOP/HOBt activation. For sterically hindered residues (e.g., the (3S)-3-amino-4-oxobutanoic acid moiety), extend reaction times to 2–4 hours. Similar optimizations were critical in synthesizing antihypertensive hexahydropyrimidine derivatives .

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